
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer cell growth and inflammation. In addition, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and can have neuroprotective effects.
Biochemical and Physiological Effects
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the immune response. In neurological research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its specificity for the bromodomain of BET proteins. This allows for the selective targeting of gene expression and reduces the risk of off-target effects. However, one limitation is that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
Future research on N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide could focus on its potential therapeutic applications in specific types of cancer and neurological disorders. In addition, research could investigate the use of N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide in combination with other drugs to enhance its effectiveness. Finally, research could investigate the development of more potent and stable analogs of N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide for use in vivo.
Méthodes De Synthèse
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromopyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminonicotinic acid. The final step involves the reaction of the resulting amide with oxalyl chloride and dimethylformamide to yield N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Inflammation research has shown that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the immune response. In neurological research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2/c11-7-4-14-8(5-13-7)15-10(17)6-2-1-3-12-9(6)16/h1-5H,(H,12,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGCGQEZXRYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


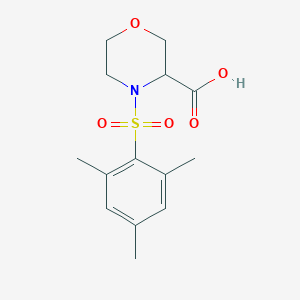
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

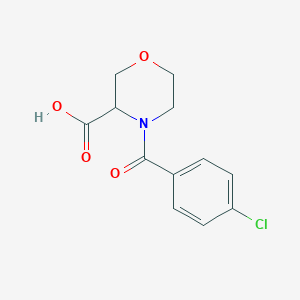
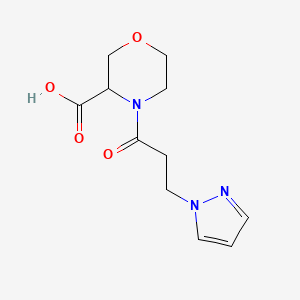
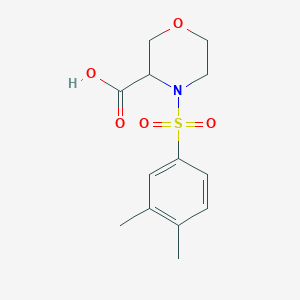
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)
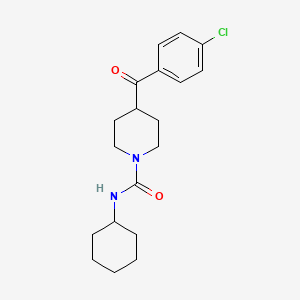
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)